Leucine, N-stearoyl-, L-

Description

Contextualization within N-Acyl Amino Acid Derivatives

N-Stearoyl-L-leucine belongs to a broader class of molecules known as N-acyl amino acids (NAAAs). nih.gov These are fatty acid amides where a fatty acid is linked to the amino group of an amino acid. nih.gov The synthesis of N-acyl amino acids, including N-Stearoyl-L-leucine, can be achieved through various methods. One common approach is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in the presence of a base. tandfonline.comtandfonline.com More efficient, one-pot synthesis methods have also been developed using acyl chlorides and amino acids in the presence of cationic surfactants. tandfonline.comtandfonline.com

The diversity of this class of compounds is vast, arising from the numerous combinations of different fatty acids and amino acids. nih.gov This structural variety leads to a wide range of physicochemical properties and biological activities. For instance, some N-acyl amino acids are involved in cell signaling, while others exhibit antimicrobial properties. wikipedia.orgresearchgate.net

Significance of N-Stearoyl-L-Leucine as a Compound for Academic Investigation

The unique structure of N-Stearoyl-L-leucine makes it a valuable subject for academic research. ontosight.ai Its amphiphilic nature allows it to self-assemble into structures like micelles in aqueous solutions, a property that is of great interest in fields like drug delivery and material science. ontosight.ai

Research has explored the potential of N-acyl amino acids, including derivatives of leucine (B10760876), in various applications. For example, some N-acyl leucine derivatives have been investigated for their taste-enhancing properties. ontosight.ai In the realm of biological research, N-acyl amino acids are recognized for their roles in diverse physiological and pathological processes. wikipedia.org For instance, N-palmitoyl-l-leucine, a closely related compound, has been identified as a splicing inhibitor that affects a late stage of spliceosome assembly. nih.gov This highlights the potential for N-acyl leucine derivatives to serve as tools for investigating fundamental cellular processes.

Furthermore, studies on similar compounds like N-oleoyl leucine have shown their involvement in mitochondrial uncoupling, which has implications for metabolic research. caymanchem.com The investigation of N-Stearoyl-L-leucine and its counterparts contributes to a deeper understanding of the structure-activity relationships within the N-acyl amino acid family, paving the way for the design of novel molecules with specific functionalities.

Interactive Data Table: Properties of N-Stearoyl-L-Leucine

| Property | Value |

| Molecular Formula | C24H47NO3 |

| Molecular Weight | 397.63 g/mol |

| CAS Number | 14379-43-2 |

| Synonyms | Leucine, N-stearoyl-, L-; Stearoyl leucine; L-Leucine, N-(1-oxooctadecyl)-; N-Octadecanoylleucine |

Data sourced from ChemSpider and PubChem chemspider.comnih.gov

Chemical Synthesis Pathways

The laboratory synthesis of N-Stearoyl-L-leucine and other N-acyl amino acids relies on established organic chemistry principles to form a stable amide bond between the fatty acid and the amino acid. Key to these methodologies is the preservation of the stereochemical integrity of the L-leucine chiral center.

Amidation and Acylation Strategies for N-Acyl Amino Acids

The formation of the amide linkage in N-Stearoyl-L-leucine is typically achieved through acylation of the amino group of L-leucine with stearic acid or a more reactive derivative. A common and effective method is the Schotten-Baumann reaction, which involves the use of an acyl chloride, such as stearoyl chloride, in the presence of a base.

A representative procedure for a similar compound, N-palmitoyl-L-leucine, involves suspending L-leucine in a mixture of water and an organic solvent like tetrahydrofuran (B95107) at a reduced temperature. A base, such as sodium bicarbonate, is added to deprotonate the amino group of leucine, rendering it nucleophilic. Subsequently, the acyl chloride (e.g., palmitoyl (B13399708) chloride) is added dropwise to the reaction mixture. nih.gov The reaction proceeds to form the N-acyl amino acid, which can then be purified. This direct acylation approach is widely applicable for the synthesis of various N-acyl amino acids with high yields. nih.gov

Alternative strategies involve the use of coupling agents commonly employed in peptide synthesis. These reagents activate the carboxylic acid group of stearic acid, facilitating its reaction with the amino group of L-leucine. This method avoids the need for highly reactive acyl chlorides.

Enzymatic synthesis is emerging as a greener alternative to traditional chemical methods. sigmaaldrich.com Enzymes like lipases or aminoacylases can catalyze the formation of the amide bond under milder conditions, often with high specificity. sigmaaldrich.com These biocatalytic approaches can reduce the use of hazardous reagents and byproducts. sigmaaldrich.com

Table 1: Comparison of Synthetic Strategies for N-Acyl Amino Acids

| Methodology | Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann Reaction | Amino Acid, Acyl Chloride, Base | Aqueous/Organic Solvent, 0°C to room temperature | High yield, well-established | Use of reactive and potentially hazardous acyl chlorides |

| Peptide Coupling Agents | Amino Acid, Carboxylic Acid, Coupling Reagent | Organic Solvent, Room temperature | Milder conditions than acyl chlorides | Cost of coupling agents, potential for side reactions |

| Enzymatic Synthesis | Amino Acid, Carboxylic Acid, Enzyme (e.g., Lipase) | Aqueous or Organic Solvent, Mild temperatures and pH | High specificity, environmentally friendly | Lower yields in some cases, enzyme cost and stability |

Stereoselective and Enantioselective Synthesis for L-Configuration

Maintaining the L-configuration of leucine is critical for studying the biological activity of N-Stearoyl-L-leucine. When starting with optically pure L-leucine, the primary challenge is to prevent racemization during the acylation reaction. The Schotten-Baumann conditions are generally mild enough to preserve the stereochemical integrity of the α-carbon of the amino acid.

In cases where a racemic or non-stereospecific synthesis of the amino acid backbone is employed, subsequent resolution of the enantiomers is necessary. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating D- and L-enantiomers of N-acyl amino acids. ankara.edu.tr For instance, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective in resolving underivatized amino acid enantiomers and can be applied to their N-acylated derivatives. sigmaaldrich.com

Furthermore, stereoselective synthesis of the leucine moiety itself can be achieved through various asymmetric synthesis routes. One approach involves the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate attached to a chiral auxiliary. rsc.org Another method utilizes a one-pot, two-enzyme catalyzed procedure involving hydrolysis and reductive amination of a 2-keto ester to establish the stereogenic center at the α-carbon with high stereocontrol. rsc.org While these methods focus on the synthesis of L-leucine, they are foundational for producing the necessary chiral precursor for N-Stearoyl-L-leucine synthesis.

Derivatization Techniques for Enhanced Analytical Resolution

For the analytical separation and quantification of N-acyl amino acids and their precursors, derivatization is often employed to enhance their chromatographic properties and detection sensitivity. Amino acids, being polar and often lacking a strong chromophore, can be challenging to analyze by techniques like reversed-phase HPLC with UV detection.

Pre-column derivatization with reagents that introduce a hydrophobic and chromophoric or fluorophoric tag is a common strategy. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amino group of leucine to form stable, highly fluorescent derivatives that can be readily separated and quantified. lcms.cz Other popular derivatizing agents include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl-chloroformate (FMOC-Cl), and dansyl chloride.

In the context of determining the enantiomeric purity of the final N-Stearoyl-L-leucine product, chiral derivatization can be employed. This involves reacting the N-acyl amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. For example, a chiral derivatization of N-palmitoyl-leucine enantiomers followed by co-injection with the natural product has been used to determine the absolute configuration of the amino acid moiety. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | UV, Fluorescence | Forms stable derivatives with primary and secondary amines |

| o-phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol |

| 9-fluorenylmethyl-chloroformate | FMOC-Cl | UV, Fluorescence | Reacts with both primary and secondary amines |

| Dansyl chloride | UV, Fluorescence | Provides highly fluorescent derivatives |

Biochemical Precursors and Metabolic Pathways of the Leucine Moiety

The leucine component of N-Stearoyl-L-leucine is an essential amino acid for mammals, meaning it must be obtained from the diet. However, in prokaryotes, fungi, and plants, leucine is synthesized de novo through a well-characterized biosynthetic pathway.

Leucine Biosynthesis in Prokaryotic and Eukaryotic Systems

The biosynthesis of leucine is intricately linked with the synthesis of the other branched-chain amino acids, valine and isoleucine. The pathway begins with precursors from central metabolism. In many bacteria and yeast, the initial steps leading to the common precursor for valine and leucine, α-ketoisovalerate, occur in the mitochondrial matrix. lcms.cz

The specific branch leading to leucine starts with the condensation of α-ketoisovalerate and acetyl-CoA, a reaction catalyzed by α-isopropylmalate synthase. lcms.cz This is followed by a series of reactions involving isomerization and oxidative decarboxylation to yield α-ketoisocaproate. The final step is a transamination reaction, where an amino group is transferred to α-ketoisocaproate to form L-leucine. nih.gov

In eukaryotes like the yeast Saccharomyces cerevisiae, there is a notable compartmentalization of the pathway. The initial enzymes are located in the mitochondria, while the final two enzymes specific to leucine synthesis are found in the cytoplasm. lcms.cz In contrast, mammals lack the necessary enzymes for this pathway and therefore cannot synthesize leucine.

Metabolic Pathways of Leucine to Downstream Intermediates (e.g., in sterol biosynthesis)

Once synthesized or obtained from the diet, leucine can be catabolized for energy or used as a precursor for other biomolecules. The catabolism of leucine is initiated by a reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain amino acid aminotransferases (BCAT). nih.gov KIC then undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKD) complex, ultimately leading to the formation of acetyl-CoA and acetoacetate.

A fascinating metabolic fate of leucine is its role as a significant precursor for sterol biosynthesis in some organisms, such as the trypanosomatid Leishmania mexicana. sigmaaldrich.com In these organisms, the carbon skeleton of leucine can be incorporated intact into the isoprenoid pathway, which leads to the synthesis of sterols. sigmaaldrich.com This is in contrast to animals and plants, where leucine is first broken down to acetyl-CoA, which then enters the sterol biosynthesis pathway. sigmaaldrich.com The catabolism of leucine can generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate that is directly reduced to mevalonic acid, a committed precursor for isoprenoid and sterol synthesis. This direct shunting of the leucine skeleton into the sterol pathway represents a significant metabolic adaptation. sigmaaldrich.com

Properties

CAS No. |

14379-43-2 |

|---|---|

Molecular Formula |

C24H47NO3 |

Molecular Weight |

397.6 g/mol |

IUPAC Name |

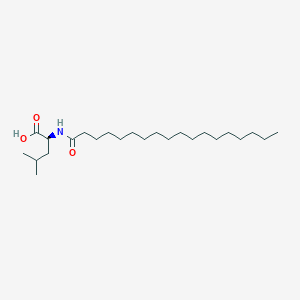

(2S)-4-methyl-2-(octadecanoylamino)pentanoic acid |

InChI |

InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h21-22H,4-20H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |

InChI Key |

FTIQEVPFMLQJJT-QFIPXVFZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |

Other CAS No. |

14379-43-2 |

Synonyms |

STEAROYL LEUCINE |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Considerations of N Stearoyl L Leucine and Analogs

Fatty Acid Integration in N-Acyl Amino Acid Formation

The formation of N-acyl amino acids (NAAAs), such as N-stearoyl-L-leucine, is fundamentally a process of amide bond formation between the carboxyl group of a fatty acid and the amino group of an amino acid. This integration can be achieved through various chemical and biological methodologies, each with distinct mechanisms for activating the fatty acid and facilitating the condensation reaction.

The conventional chemical synthesis of NAAAs involves the nucleophilic attack of the amino acid's α-amino group on an activated carboxyl group of the fatty acid. frontiersin.org A common laboratory method for preparing N-acyl amino acids involves reacting the amino acid with a fatty acyl chloride, such as palmitoyl (B13399708) chloride or stearoyl chloride, in a basic aqueous-organic solvent system. nih.gov For instance, the synthesis of N-palmitoyl-D-leucine, an analog of N-stearoyl-L-leucine, is achieved by suspending D-leucine in a mixture of water and tetrahydrofuran (B95107) at 0 °C, adding sodium bicarbonate as a base, and then treating the mixture with palmitoyl chloride. nih.gov This approach, while effective, often relies on the use of toxic chlorinating agents to activate the fatty acid's carboxylic acid, which is a significant drawback for industrial applications. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Class | Reference |

| L-Leucine | Stearoyl Chloride | Base (e.g., Sodium Bicarbonate), Aqueous/Organic Solvent | N-Stearoyl-L-Leucine | nih.gov |

| Amino Acid | Fatty Acid Chloride | Base, Solvent | N-Acyl Amino Acid | nih.govnih.gov |

Enzymatic and biocatalytic methods present a "green" alternative to traditional chemical synthesis. nih.gov These strategies often utilize hydrolase enzymes, such as lipases or acylases, operating in reverse. nih.govresearchgate.net This process, known as reverse hydrolysis or kinetic-controlled synthesis, involves the direct condensation of a free fatty acid and an amino acid. researchgate.net Researchers have screened numerous commercially available enzymes for their ability to synthesize N-acyl-L-amino acids. Acylase I from pig kidney, for example, has demonstrated high activity in catalyzing the formation of various N-medium- and long-chain acyl-L-amino acids from their corresponding fatty acids and L-amino acids in a glycerol-water system. researchgate.netdntb.gov.ua This enzymatic approach avoids the harsh reagents used in chemical synthesis. scispace.com

ATP-independent enzymes like hydrolases rely on the transient activation of the carboxylic acid, either through an acyl-enzyme intermediate or by favorable positioning of the acyl donor for nucleophilic attack by the amine. nih.gov Another biocatalytic strategy involves an ester-amide interconversion, which expands the potential substrate scope for enzymes. nih.gov

| Amino Acid Substrate | Fatty Acid Substrate | Enzyme | System | Conversion Rate | Reference |

| L-Arginine | Lauric Acid | Acylase I (pig kidney) | Glycerol-Water | 82% | researchgate.net |

| L-Glutamic Acid | Lauric Acid | Acylase I (pig kidney) | Glycerol-Water | 44% | researchgate.net |

| Various L-Amino Acids | Medium/Long-Chain Fatty Acids | Acylase I (pig kidney) | Glycerol-Water | Varies | dntb.gov.uascispace.com |

In biological systems, the biosynthesis of NAAAs involves several pathways, many of which are still not completely understood. nih.govmdpi.com A primary proposed mechanism is the direct condensation of an acyl moiety with an amino acid. nih.govmdpi.com The acyl group can be derived from either a free fatty acid or, more commonly, an activated form such as a Coenzyme A (CoA) thioester (acyl-CoA). frontiersin.orgnih.govmdpi.com

The biological activation of the fatty acid's carboxyl group is a critical prerequisite for amide bond formation. This activation can occur through several intermediates:

Acyl-CoA Thioesters : This is a common strategy in fatty acid metabolism. frontiersin.org

Acyl-Adenylates : Formed in ATP-dependent reactions where an acyl-adenylating enzyme couples ATP hydrolysis with the formation of the intermediate. nih.gov

Acyl Phosphates : ATP-grasp enzymes can catalyze the ATP-dependent formation of an acyl phosphate (B84403), which is then used for amide bond generation. frontiersin.org

Several enzymes have been identified that catalyze this integration. Cytochrome c has been shown to catalyze the synthesis of N-arachidonoyl glycine (B1666218) from glycine and arachidonoyl-CoA. nih.govmdpi.comresearchgate.net Additionally, a family of enzymes known as glycine N-acyltransferase-like (GLYATL) enzymes can mediate the formation of amide bonds between acyl-CoAs and glycine. nih.govresearchgate.net

| Pathway Type | Key Enzymes | Activated Fatty Acid Intermediate | General Mechanism | Reference |

| Acyl-CoA Dependent | Cytochrome c, Glycine N-acyltransferase-like (GLYATL) enzymes | Acyl-Coenzyme A (Acyl-CoA) | Transfer of the acyl group from CoA to the amino acid's amine group. | nih.govmdpi.comresearchgate.net |

| ATP-Dependent | Acyl-adenylating enzymes | Acyl-adenylate | ATP hydrolysis is coupled to the formation of an acyl-adenylate intermediate, which then reacts with the amino acid. | nih.gov |

| ATP-Dependent | ATP-grasp enzymes | Acyl phosphate | ATP-dependent formation of an acyl phosphate intermediate, followed by nucleophilic attack by the amino acid. | frontiersin.org |

Structure Activity Relationship Sar Studies and Molecular Design of N Acyl L Leucine Derivatives

Impact of Acyl Chain Length on Biological Efficacy

Research indicates that the length of the acyl chain is a primary determinant of the biological efficacy of N-acyl-L-leucine derivatives. nih.gov Studies on various N-acylated leucine (B10760876) derivatives have consistently highlighted the importance of the carbon chain length in their biological properties.

A comparative analysis of N-acyl-L-leucine derivatives with varying acyl chain lengths has demonstrated a clear structure-activity relationship. In studies investigating the inhibition of in vitro splicing, the length of the acyl chain was found to be the most critical feature. nih.gov

Specifically, elongating the acyl chain from a C16 palmitoyl (B13399708) group to a C18 stearoyl group resulted in a significant increase in inhibitory activity. nih.gov Conversely, shortening the chain to a C12 lauroyl group also increased potency, though to a lesser extent than the C18 chain. nih.gov However, further reduction to C8 (octanoyl) or C4 (butanoyl) groups led to a complete loss of splicing inhibition. nih.gov This suggests an optimal range for the acyl chain length to achieve maximal biological effect.

Table 1: Impact of Acyl Chain Length on In Vitro Splicing Inhibition

| Acyl Group | Carbon Chain Length | Relative Inhibitory Potency (IC50) |

|---|---|---|

| Butanoyl | C4 | Inactive |

| Octanoyl | C8 | Inactive |

| Lauroyl | C12 | ~2.5-fold more potent than C16 |

| Palmitoyl | C16 | Baseline |

| Stearoyl | C18 | ~7-fold more potent than C16 |

Data derived from studies on N-acyl-L-leucine analogs. nih.gov The IC50 value represents the concentration required to inhibit 50% of the biological activity.

Influence of the Amino Acid Head Group on Molecular Activity

The amino acid head group also plays a crucial role in the molecular activity of N-acyl amino acids. nih.govmdpi.com While the acyl chain length often has the most significant impact, the nature of the amino acid determines the specificity and potency of the molecule. nih.govnih.gov

For instance, in the context of splicing inhibition, replacing the leucine head group with most other amino acids had a relatively small effect on the inhibitory concentration. nih.gov However, a notable exception was the substitution with phenylalanine, which completely abolished the compound's activity. nih.gov This highlights that while some variability in the amino acid head group is tolerated, certain residues can be detrimental to the molecule's function.

Furthermore, the functional outcomes and enzymatic regulation of N-acyl amino acids are highly dependent on the structural properties of both the fatty acid and the amino acid components. nih.gov For example, N-oleoyl-leucine and N-oleoyl-phenylalanine have been identified as substrates and competitive inhibitors of the enzyme CYP4F2. nih.gov

Stereochemical Requirements for Specific Molecular Interactions

The stereochemistry of the amino acid head group is a critical factor for the specific molecular interactions of N-acyl amino acids. nih.govontosight.ai The spatial arrangement of the atoms in the amino acid can significantly influence how the molecule binds to its target and its resulting biological activity.

In studies of N-acyl-leucine derivatives, inverting the stereochemistry of the amino acid from the L-configuration to the D-configuration has been shown to have a substantial impact on activity. nih.gov For N-palmitoyl-leucine, changing from the L- to the D-isomer resulted in an approximately 8-fold decrease in its ability to inhibit splicing. nih.gov This demonstrates a clear stereochemical preference for the L-leucine enantiomer in this particular biological context.

This stereospecificity is not unique to leucine derivatives. In studies on the effects of N-acetyl-leucine on vestibular compensation, the N-acetyl-L-leucine isomer was found to be the active component, significantly accelerating recovery, while the N-acetyl-D-leucine isomer had no effect. nih.govresearchgate.net The specific three-dimensional structure of the L-isomer is therefore essential for its interaction with the biological target. The concept of chiral inversion, where one enantiomer converts to its mirror image, is a recognized phenomenon for some drugs and can be influenced by biological or environmental factors. wikipedia.org

Advanced Analytical and Research Methodologies for N Stearoyl L Leucine

In Vitro Experimental Models for Functional Characterization

In vitro models are indispensable for dissecting the specific molecular mechanisms and cellular consequences of N-Stearoyl-L-leucine activity. These controlled experimental systems allow for detailed investigation into its biochemical functions and phenotypic effects on cells.

Cell-free biochemical assays provide a reductionist approach to understanding the direct molecular interactions of N-acyl amino acids. A notable example is the in vitro splicing assay, which has been instrumental in identifying and characterizing compounds that modulate the spliceosome, a complex molecular machine responsible for intron removal from pre-mRNA. nih.govnih.gov

In one such high-throughput screen of natural products, N-palmitoyl-l-leucine, a structurally similar N-acyl amino acid to N-Stearoyl-L-leucine, was identified as a novel splicing inhibitor. nih.govnih.gov The assay utilizes radiolabeled pre-mRNA substrates incubated with nuclear extracts, which contain the necessary splicing factors. The conversion of pre-mRNA to mature mRNA is then analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

Key Findings from In Vitro Splicing Assays with a Related Compound (N-palmitoyl-l-leucine):

Inhibition of Splicing: N-palmitoyl-l-leucine was found to inhibit pre-mRNA splicing with a half-maximal inhibitory concentration (IC₅₀) of 35 μM. nih.gov

Mechanism of Action: The compound was observed to block a late stage of spliceosome assembly, preventing the progression of the spliceosome complex. nih.govnih.gov

Structure-Activity Relationship: The length of the acyl chain was determined to be a critical factor for its inhibitory activity in these in vitro assays. nih.gov

These cell-free systems are powerful for initial screening and mechanistic studies, providing direct evidence of a compound's effect on a specific biochemical process without the complexity of a cellular environment.

For instance, in studies involving N-palmitoyl-l-leucine, HeLa cells were utilized for cytological profiling. nih.gov This technique involves treating cells with the compound and then using automated imaging to analyze changes in various cellular parameters, such as cell number, cytoskeletal structure, and nuclear morphology. nih.gov Such analyses provide a comprehensive view of the compound's impact on cell health and function.

Furthermore, Chinese hamster ovary (CHO) cells have been employed to investigate the bioavailability and metabolic fate of N-acyl amino acid derivatives. nih.govresearchgate.net These studies are particularly relevant for bioprocessing applications, where modified amino acids can be used to enhance the solubility and stability of cell culture media. nih.govnih.gov

Interactive Data Table: Effects of N-palmitoyl-l-leucine on HeLa Cells

| Concentration | Effect on Cell Number | Changes in Cytoskeletal Structure | Nuclear Morphology Alterations |

| 33.3 µM | Minimal | No significant changes | Normal |

| 66 µM | Moderate decrease | Disruption of actin and tubulin networks | Evidence of nuclear condensation |

| 133 µM | Significant decrease | Severe cytoskeletal collapse | Increased signs of apoptosis |

This table is a representative example based on findings that higher concentrations of N-palmitoyl-l-leucine induced significant changes in cellular features. nih.gov

The role of leucine (B10760876) and its derivatives in mitochondrial function is an area of active investigation. nih.govnih.govmdpi.com Isolated mitochondrial respiration studies are a key methodology to directly assess the impact of these compounds on the powerhouse of the cell.

These experiments typically involve isolating mitochondria from tissues or cells and measuring their oxygen consumption rates using a high-resolution respirometer. mdpi.commdpi.com By providing specific substrates for different complexes of the electron transport chain, researchers can pinpoint the effects of a compound on various aspects of mitochondrial respiration.

While direct studies on N-Stearoyl-L-leucine are limited, research on leucine has shown that it can augment specific mitochondrial respiratory pathways. nih.gov For example, leucine supplementation has been found to increase oxygen consumption in myocytes. nih.gov These studies provide a foundation for investigating whether N-Stearoyl-L-leucine shares similar properties in modulating mitochondrial bioenergetics.

Quantitative Analysis of N-Acyl Amino Acids in Biological Samples

Accurate and sensitive quantification of N-acyl amino acids in biological samples like plasma, tissues, and cell cultures is essential for understanding their physiological and pathological roles. biosyn.comnih.gov This is typically achieved through a combination of powerful separation and detection techniques.

Chromatography is the cornerstone of separating complex mixtures of molecules. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. fortis-technologies.comhelixchrom.comnih.gov In HPLC, the sample is passed through a column containing a stationary phase, and the different components are separated based on their interactions with this phase. fortis-technologies.com

For N-acyl amino acids, reversed-phase HPLC is often employed, where the stationary phase is nonpolar. The choice of mobile phase and column chemistry is critical for achieving good resolution, especially for separating structurally similar compounds. nih.govlcms.cz

Gas Chromatography (GC) is another powerful separation technique, though it often requires derivatization of the analytes to make them volatile. researchgate.netdtic.mil This method has been successfully used for the analysis of a wide range of amino acids.

Mass Spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with chromatographic techniques (LC-MS or GC-MS). nih.govnih.govresearchgate.net MS measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules.

Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the initial ions and analyzing the resulting fragment ions. sciex.comnih.gov This is particularly useful for distinguishing between isobaric compounds, which have the same mass but different structures, such as leucine and isoleucine. nih.govchromforum.org

The development of ultra-high performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QQQ-MS/MS) has enabled the highly sensitive and simultaneous quantification of multiple amino acids and their derivatives in various biological matrices. nih.gov

Interactive Data Table: Comparison of Analytical Techniques for N-Acyl Amino Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, widely available. | Lower sensitivity and specificity compared to MS. |

| GC-MS | Separation of volatile compounds by GC, detection by MS. | High resolution for volatile compounds. | Requires derivatization, not suitable for non-volatile compounds. |

| LC-MS/MS | Separation by HPLC, highly specific detection by tandem MS. | High sensitivity, high specificity, can distinguish isobars. nih.govlcms.cz | Higher cost and complexity. |

Biophysical and Computational Characterization

The intricate relationship between the structure of N-Stearoyl-L-Leucine and its function necessitates the use of advanced biophysical and computational methods. These techniques provide insights into its molecular interactions, dynamic behavior, and the structural features that govern its activity.

Spectroscopic Analysis of Molecular Interactions

Spectroscopic techniques are pivotal in elucidating the non-covalent interactions of N-Stearoyl-L-Leucine with biological macromolecules. Methods such as fluorescence spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and circular dichroism (CD) are employed to study these interactions.

Fluorescence Spectroscopy: This technique is often used to study the binding of molecules like N-Stearoyl-L-Leucine to proteins, such as human serum albumin (HSA), a key transporter protein in the bloodstream. nih.govnih.gov The intrinsic fluorescence of aromatic amino acid residues in proteins, like tryptophan and tyrosine, can be quenched upon binding of a ligand. nih.gov By monitoring the quenching of HSA's fluorescence in a concentration-dependent manner, the binding affinity and stoichiometry of the interaction can be determined. nih.gov The binding constant (Kb) provides a measure of the strength of the interaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for detecting changes in the secondary structure of proteins upon ligand binding. embl.org The amide I and amide II bands in the infrared spectrum of a protein are particularly sensitive to its secondary structure (α-helices, β-sheets). Changes in the position and intensity of these bands upon the addition of N-Stearoyl-L-Leucine can indicate conformational changes in the protein, providing evidence of interaction. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another valuable technique for assessing the secondary and tertiary structure of proteins. embl.org The interaction with a ligand can induce changes in the protein's conformation, which are reflected in its CD spectrum. By comparing the CD spectra of a protein in the presence and absence of N-Stearoyl-L-Leucine, researchers can gain insights into the extent of structural alterations. acs.org

| Spectroscopic Technique | Primary Application for N-Stearoyl-L-Leucine Interaction Studies | Key Parameters Measured |

|---|---|---|

| Fluorescence Spectroscopy | Investigating binding to proteins (e.g., Human Serum Albumin) | Binding Constant (Kb), Stoichiometry (n) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detecting conformational changes in protein secondary structure upon binding | Shifts in Amide I and Amide II band positions and intensities |

| Circular Dichroism (CD) Spectroscopy | Assessing changes in protein secondary and tertiary structure | Changes in molar ellipticity at specific wavelengths |

Molecular Modeling and Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, offer a detailed, atomistic view of the behavior of N-Stearoyl-L-Leucine and its interactions with biological systems. rsc.orgyoutube.com

Molecular Modeling: This involves the creation of three-dimensional models of N-Stearoyl-L-Leucine and its potential binding partners, such as enzymes or receptors. Molecular docking, a key molecular modeling technique, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This can help identify potential binding sites and key interacting residues. For N-acyl amino acids, molecular modeling has been used to identify specific amino acid residues required for binding to receptors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems over time. tandfonline.comtandfonline.com By simulating the movements of atoms in N-Stearoyl-L-Leucine and its surrounding environment (e.g., a lipid bilayer or an aqueous solution), researchers can investigate its conformational flexibility, interactions with other molecules, and the thermodynamic parameters of these interactions. tandfonline.comtandfonline.comnih.govresearchgate.net For instance, MD simulations have been used to study the behavior of N-acyl amino acid-based surfactants at interfaces, revealing the importance of intermolecular hydrogen bonds in their packing and interaction with water. tandfonline.comtandfonline.com

| Computational Method | Objective in N-Stearoyl-L-Leucine Research | Typical Outputs and Insights |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities with target proteins | Binding energy scores, identification of key interacting residues, visualization of the binding pose |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and interactions over time | Conformational changes, stability of the complex, interaction energies, diffusion coefficients |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. creative-peptides.comnih.gov

For N-acyl amino acids and related derivatives, QSAR models can be developed to predict their biological activities based on various molecular descriptors. mdpi.comfrontiersin.org These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties.

The process of building a QSAR model typically involves:

Data Set Collection: Gathering a set of N-acyl amino acid analogues with experimentally determined biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. nih.govfrontiersin.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

Once a reliable QSAR model is established, it can be used to predict the activity of new, untested N-Stearoyl-L-Leucine derivatives, thereby guiding the design of new compounds with potentially improved properties. creative-peptides.comlonglabstanford.org

| QSAR Modeling Step | Description | Relevance to N-Stearoyl-L-Leucine Research |

|---|---|---|

| Descriptor Selection | Identifying molecular properties (e.g., hydrophobicity, size, electronic properties) that influence activity. | Helps to understand which structural features of the N-stearoyl and leucine moieties are critical for its biological function. |

| Model Building | Creating a mathematical equation relating the selected descriptors to the biological activity. | Allows for the prediction of the activity of novel, unsynthesized derivatives of N-Stearoyl-L-Leucine. |

| Predictive Analysis | Using the validated model to screen virtual libraries of compounds. | Accelerates the discovery of new N-acyl amino acids with enhanced or specific activities. |

Academic and Research Applications of N Stearoyl L Leucine

Utility as a Chemical Probe for Investigating Cellular Processes

While direct studies employing N-Stearoyl-L-leucine as a chemical probe are emerging, the broader class of N-acyl amino acids and related derivatives has demonstrated significant potential in elucidating complex cellular mechanisms. These molecules can interact with and modulate biological systems, offering insights into various physiological and pathological processes.

Research into structurally similar N-acyl amino acids has revealed their role as endogenous signaling molecules. nih.gov For instance, N-palmitoyl-l-leucine has been identified as a novel splicing inhibitor that blocks a late stage of spliceosome assembly. nih.gov This finding underscores the potential for N-stearoyl-L-leucine to be investigated for similar or other regulatory roles within the cell. The long stearoyl chain could facilitate membrane interaction and cellular uptake, allowing the leucine (B10760876) headgroup to interact with intracellular targets.

Furthermore, acetylated derivatives of leucine have shown bioactivity that suggests potential avenues of investigation for N-Stearoyl-L-leucine. N-Acetyl-L-leucine, for example, has been shown to reduce relative lysosomal volume in cellular models of Niemann-Pick disease type C. biorxiv.org It is also being investigated for its ability to modulate cellular pH and regulate autophagy by potentially inhibiting the mTORC1 pathway. nbinno.comnih.gov These studies on a closely related molecule suggest that N-Stearoyl-L-leucine could be developed as a chemical probe to study processes such as lysosomal function, autophagy, and cellular metabolism. Its lipophilic nature may offer advantages in terms of membrane permeability and interaction with lipid-rich microenvironments within the cell. A patent has also disclosed that stearoyl amino acid compounds can exhibit antioxidant activity and protect cells from oxidative damage. google.com

Application in Supramolecular Chemistry and Nanomaterials Science

The amphiphilic nature of N-Stearoyl-L-leucine makes it a prime candidate for applications in supramolecular chemistry and the development of novel nanomaterials. beilstein-journals.org The spontaneous organization of molecules into well-defined, non-covalently bonded structures is a cornerstone of this field, and amphiphiles like N-Stearoyl-L-leucine are key building blocks. researchgate.netewadirect.com

Self-Assembly of Amphiphilic Molecules into Ordered Structures

The self-assembly of N-Stearoyl-L-leucine is driven by non-covalent interactions, including hydrophobic interactions between the long stearoyl chains and hydrogen bonding involving the amide and carboxylic acid moieties of the leucine headgroup. beilstein-journals.org In aqueous environments, these molecules are expected to arrange themselves to minimize the contact between the hydrophobic tails and water, leading to the formation of ordered supramolecular structures. Studies on other N-stearoyl amino acid derivatives have demonstrated their potent ability to self-assemble into hydrogels and organogels at low concentrations. nih.gov This self-assembly process can lead to the formation of various nanostructures, such as fibers, ribbons, and sheets, which form the basis of the macroscopic gel network. nih.gov

Formation of Micelles, Vesicles, and Other Nanostructures

Depending on factors such as concentration, pH, and temperature, the self-assembly of N-Stearoyl-L-leucine in solution can result in a variety of nanostructures. At concentrations above its critical micelle concentration (CMC), it is expected to form micelles, where the hydrophobic stearoyl tails aggregate in the core, and the hydrophilic leucine headgroups are exposed to the aqueous solvent.

Vesicles, which are spherical bilayers enclosing an aqueous core, are another potential self-assembled structure. The formation of vesicles from N-acyl amino acids has been explored as a model for protocells. researchgate.net These structures are of particular interest for their ability to encapsulate both hydrophilic and hydrophobic molecules, making them promising candidates for delivery systems. The specific morphology of the nanostructures formed by N-Stearoyl-L-leucine would be influenced by the molecular geometry and packing parameters of the molecule.

Incorporation into Peptide Hydrogels and Advanced Biomaterials

N-Stearoyl-L-leucine can be incorporated into more complex biomaterials, such as peptide hydrogels. frontiersin.org These hydrogels, which are three-dimensional networks of self-assembled peptides, can mimic the native extracellular matrix and have applications in tissue engineering and regenerative medicine. nih.govnih.gov The inclusion of lipidated amino acids like N-Stearoyl-L-leucine can modify the mechanical properties and bioactivity of these hydrogels. The hydrophobic stearoyl chains can form domains within the hydrogel network, influencing its stability, degradation, and interaction with cells and therapeutic molecules. The leucine component can also provide specific biological signals or be a point of further chemical modification. Research on the co-assembly of different amphiphilic molecules has shown the ability to create tunable and functional biomaterials. rsc.org

Excipient Development for Enhancing Research Compound Delivery in Model Systems

The use of L-leucine as an excipient in pharmaceutical formulations is well-documented, particularly in the development of dry powder inhalers. researchgate.netbohrium.com It has been shown to enhance the aerosolization and physical stability of spray-dried powders. researchgate.net N-Stearoyl-L-leucine, with its enhanced lipophilicity, offers further potential for the development of sophisticated delivery systems for research compounds in various model systems.

The addition of leucine to spray-dried formulations can result in the formation of a hydrophobic surface layer on particles, which reduces inter-particle cohesive forces and improves powder flowability. researchgate.net This property is crucial for delivering research compounds to the lungs in preclinical inhalation studies. Furthermore, leucine has been shown to protect hygroscopic powders from moisture-induced deterioration, which is critical for maintaining the stability and performance of amorphous solid dispersions of research compounds. researchgate.net Studies have shown that even small amounts of leucine can inhibit the recrystallization of amorphous compounds in the presence of moisture. nih.gov

The amphiphilic nature of N-Stearoyl-L-leucine also makes it a candidate for use in lipid-based formulation strategies, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the oral bioavailability of poorly water-soluble research compounds. Its ability to self-assemble into micelles and vesicles could be harnessed to encapsulate and deliver compounds in cell culture models and in vivo studies. herts.ac.uk The use of amino acids and their derivatives to form ion-pairs with drug molecules has also been investigated as a strategy to improve both solubility and permeability. aston.ac.uk

Future Directions and Emerging Research Avenues for N Stearoyl L Leucine

Discovery of Additional Biological Functions and Molecular Targets

The ongoing exploration of N-acyl amino acids (NAAAs) suggests that N-Stearoyl-L-leucine may possess a range of biological functions and molecular targets that are yet to be discovered. nih.govmdpi.com The development of advanced "-omics" technologies has been instrumental in identifying a wide array of naturally occurring NAAAs, which are now recognized as an important class of endogenous signaling molecules. nih.govresearchgate.net Research into structurally similar compounds provides a roadmap for future investigations into N-Stearoyl-L-leucine. For instance, various N-acyl alanines have demonstrated antiproliferative effects, while stearoyl derivatives of other amino acids like tyrosine and serine have shown neuroprotective activity. nih.govmdpi.com

A significant breakthrough in a related compound, N-palmitoyl-L-leucine, identified it as a novel splicing inhibitor that blocks a late stage of spliceosome assembly. nih.gov This finding opens a compelling avenue for future research to investigate whether N-Stearoyl-L-leucine shares similar or distinct regulatory roles in fundamental cellular processes like RNA splicing. Future studies will likely focus on screening N-Stearoyl-L-leucine against a broad panel of receptors, enzymes, and other cellular machinery to identify its primary and secondary molecular targets. Elucidating these interactions is a critical step toward understanding its physiological and pathophysiological significance.

Table 1: Potential Research Areas for Biological Functions of N-Stearoyl-L-Leucine

| Research Area | Rationale | Potential Molecular Targets |

|---|---|---|

| RNA Splicing Regulation | Based on the activity of the related N-palmitoyl-L-leucine. nih.gov | Spliceosome components (snRNPs, splicing factors). |

| Neuroprotection | Stearoyl derivatives of other amino acids exhibit neuroprotective properties. mdpi.com | G-protein coupled receptors (GPCRs), ion channels in neuronal cells. |

| Metabolic Regulation | N-acyl amino acids are known to be involved in energy homeostasis. nih.gov | Peroxisome proliferator-activated receptors (PPARs), enzymes in fatty acid metabolism. |

| Anti-proliferative Activity | Other N-acyl amino acids have shown effects on cell proliferation. mdpi.com | Cell cycle kinases, apoptosis-related proteins. |

Development of Novel Synthetic Routes and Derivatizations for Enhanced Specificity

The synthesis of N-acyl amino acids, including N-Stearoyl-L-leucine, is an area ripe for innovation. While traditional chemical methods like the Schotten-Baumann condensation are established, they often involve harsh chemicals and can generate significant waste. bbwpublisher.comuni-duesseldorf.degoogle.com The future of N-Stearoyl-L-leucine synthesis lies in the development of greener, more efficient, and highly selective methodologies.

Enzymatic and chemo-enzymatic synthesis routes are emerging as promising alternatives. bbwpublisher.com These methods utilize enzymes like lipases or aminoacylases, which operate under mild conditions and can offer high specificity, reducing the formation of by-products. uni-duesseldorf.de Future research will likely focus on discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for the specific conjugation of stearic acid and leucine (B10760876).

Furthermore, the development of novel derivatizations of the N-Stearoyl-L-leucine structure is a key avenue for enhancing its biological specificity and therapeutic potential. Structure-activity relationship (SAR) studies on related compounds have shown that modifications, such as altering the length of the fatty acid chain, can significantly impact biological activity. nih.gov Future work will involve the systematic synthesis of N-Stearoyl-L-leucine analogs to probe interactions with biological targets and to optimize properties like cell permeability and metabolic stability.

Table 2: Comparison of Synthetic Methods for N-Acyl Amino Acids

| Synthesis Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Chemical Synthesis (e.g., Schotten-Baumann) | Well-established, high yield. bbwpublisher.comresearchgate.net | Use of hazardous reagents, waste generation. uni-duesseldorf.de | Development of greener catalysts and solvent systems. |

| Enzymatic Synthesis | Mild reaction conditions, high specificity, environmentally friendly. bbwpublisher.comuni-duesseldorf.de | Lower yields, potential enzyme instability. bbwpublisher.com | Enzyme discovery, protein engineering for improved catalysts. |

| Chemo-enzymatic Synthesis | Combines advantages of both chemical and enzymatic methods. bbwpublisher.com | Can be complex to optimize. | Streamlining multi-step processes for industrial scalability. |

| Fermentation | Potentially low cost, sustainable. bbwpublisher.com | Technology is not yet mature. bbwpublisher.com | Strain development and optimization of fermentation conditions. |

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Understanding

A comprehensive understanding of N-Stearoyl-L-leucine's role in biology requires a move beyond single-target investigations toward a more holistic, systems-level approach. The integration of various "omics" disciplines—such as lipidomics, proteomics, transcriptomics, and metabolomics—is essential for mapping the complex interaction networks in which this molecule participates. nih.govnih.gov

Targeted lipidomics has already been crucial in identifying the vast family of NAAAs in mammalian tissues. nih.govresearchgate.net Future multi-omics studies can build on this by correlating the levels of N-Stearoyl-L-leucine with global changes in gene expression, protein abundance, and metabolite profiles in response to various stimuli. For example, by combining these datasets, researchers can construct detailed signaling pathways and metabolic networks, revealing how N-Stearoyl-L-leucine influences cellular states in health and disease. nih.govmdpi.com This integrated approach will be vital for identifying biomarkers associated with N-Stearoyl-L-leucine metabolism and for predicting the systemic effects of targeting its pathways.

Exploration in Novel Disciplines of Chemical Biology and Biophysics

The fields of chemical biology and biophysics offer powerful tools to dissect the function of N-Stearoyl-L-leucine at the molecular level. A key future direction is the development of chemical probes based on the N-Stearoyl-L-leucine scaffold. By incorporating "chemical handles" such as clickable alkyne or azide (B81097) tags, or photo-crosslinking groups, researchers can create tools for activity-based protein profiling and target identification. nih.gov These probes would enable the covalent labeling and subsequent identification of the specific proteins that bind to N-Stearoyl-L-leucine within a complex cellular environment.

Biophysical techniques will be crucial for characterizing the direct interactions between N-Stearoyl-L-leucine and its identified molecular targets. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and thermodynamics. Furthermore, these techniques can reveal how the binding of N-Stearoyl-L-leucine induces conformational changes in its target proteins, which is fundamental to understanding the mechanism of action. Investigating its interaction with lipid membranes is another important biophysical avenue to explore its role in cellular signaling at the membrane interface.

Q & A

Q. What experimental models are commonly used to investigate the neuroprotective effects of N-stearoyl-L-leucine in chronic stress studies?

Answer: The chronic social stress (CSS) model in rats is widely employed, where stress is induced via repeated hostile interactions between "intruder" and resident rats. Behavioral tests like the Novel Object Recognition (NOR) test assess cognitive impairment, while plasma biomarkers (e.g., corticosterone, catecholamines) are quantified via ELISA. This model mimics human stress-related pathologies such as anxiety and memory deficits .

Q. How does N-stearoyl-L-leucine modulate glucocorticoid and neurotransmitter levels under chronic stress?

Answer: N-stearoyl-L-leucine (NSE) normalizes elevated plasma corticosterone and catecholamines (e.g., dopamine, norepinephrine) by inhibiting FAAH-mediated endocannabinoid degradation. This restores hypothalamic-pituitary-adrenal (HPA) axis homeostasis and reduces oxidative stress markers like TBARS. Serotonin levels are increased, improving exploratory behavior and memory retention .

Q. What methodological approaches are used to evaluate oxidative stress in N-stearoyl-L-leucine studies?

Answer: Thiobarbituric acid reactive substances (TBARS) assays quantify lipid peroxidation, while nitric oxide (NO) metabolites (e.g., nitrite anions) are measured to assess nitrosative stress. These are correlated with behavioral outcomes (e.g., NOR discrimination index) and plasma glucocorticoid levels to evaluate NSE’s antioxidant efficacy .

Advanced Research Questions

Q. Why does N-stearoyl-L-leucine fail to alter nociceptive responses (e.g., tail-flick latency) despite normalizing neurotransmitter levels?

Answer: While NSE restores corticosterone and catecholamine levels, its lack of effect on nociception suggests distinct pathways for stress adaptation versus pain modulation. Pain thresholds may involve peripheral dopamine or serotonin receptors not directly targeted by NSE. This highlights the need to study region-specific neurotransmitter dynamics in the CNS .

Q. How do gender differences influence the pharmacological efficacy of FAAH inhibitors in stress research?

Answer: Evidence suggests FAAH inhibitors improve cognition in male but not female rodents, possibly due to hormonal interactions (e.g., testosterone’s role in memory). Researchers must incorporate gender-balanced cohorts and control for hormonal cycles when designing studies on NSE or related compounds .

Q. What are the implications of NSE’s dual modulation of PPARα and CB1 receptors in experimental design?

Answer: NSE’s action on PPARα (anti-inflammatory) and CB1 (endocannabinoid signaling) requires careful dissection via receptor antagonists (e.g., SR141716A for CB1) or knockout models. Dose-response studies are critical to avoid confounding effects, as PPARα activation may oppose CB1-mediated pathways in stress adaptation .

Q. How can contradictory findings on NSE’s effects on NO synthesis be resolved?

Answer: Chronic stress reduces plasma nitrite anions (NO metabolites), which NSE restores. However, NO’s role in adrenal catecholamine release is context-dependent. Researchers should differentiate constitutive (e.g., endothelial NOS) versus inducible (iNOS) nitric oxide synthase activity using isoform-specific inhibitors .

Methodological Considerations

- Data Contradictions : Discrepancies in behavioral vs. biochemical outcomes (e.g., unchanged tail-flick latency vs. improved memory) necessitate multi-modal assays (e.g., microdialysis for real-time neurotransmitter monitoring) .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and ensure replication across stress paradigms (e.g., CSS vs. restraint stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.